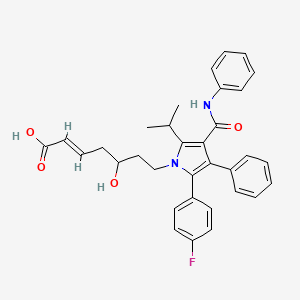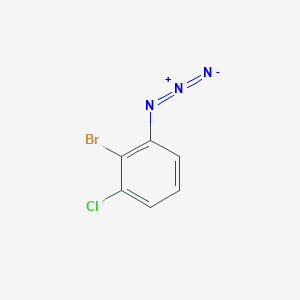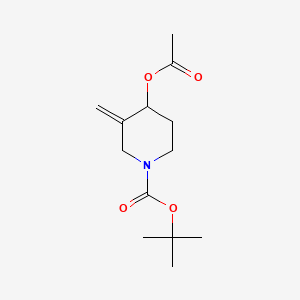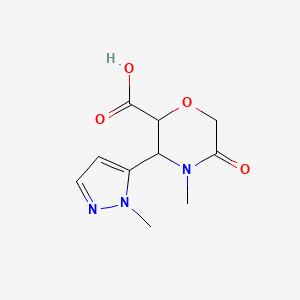
4-Azido-2-bromo-1-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-bromo-1-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It belongs to the family of aryl azides and is known for its high reactivity due to the presence of the azido group. This compound is used as a reagent in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
One common method is the nucleophilic substitution reaction where sodium azide is reacted with 2-bromo-1-chlorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
4-Azido-2-brom-1-chlorbenzol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Azidogruppe kann durch andere Nucleophile ersetzt werden, was zur Bildung verschiedener substituierter Benzolderivate führt.
Reduktionsreaktionen: Die Azidogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Cycloadditionsreaktionen: Die Azidogruppe kann an Cycloadditionsreaktionen teilnehmen und bei Reaktion mit Alkinen Triazole bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumazid, Wasserstoffgas und Palladiumkatalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der verwendeten Nucleophile oder Reduktionsmittel ab.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-brom-1-chlorbenzol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Triazolen durch Cycloadditionsreaktionen.
Biologie: Die Verbindung kann in Biokonjugationstechniken verwendet werden, bei denen die Azidogruppe mit Alkinen reagiert, um Biomoleküle zu markieren.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Die Reaktivität von 4-Azido-2-brom-1-chlorbenzol ist in erster Linie auf das Vorhandensein der Azidogruppe zurückzuführen. Diese Gruppe kann nucleophile Substitutions-, Reduktions- und Cycloadditionsreaktionen eingehen. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Reaktion ab, die durchgeführt wird. Zum Beispiel reagiert die Azidogruppe in Cycloadditionsreaktionen mit Alkinen unter Bildung von Triazolen, ein Verfahren, das in der Click-Chemie weit verbreitet ist .
Wirkmechanismus
The reactivity of 4-Azido-2-bromo-1-chlorobenzene is primarily due to the presence of the azido group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in click chemistry .
Vergleich Mit ähnlichen Verbindungen
4-Azido-2-brom-1-chlorbenzol kann mit anderen Arylaziden wie 4-Azido-1-brom-2-chlorbenzol und 2-Azido-4-brom-1-chlorbenzol verglichen werden. Diese Verbindungen weisen aufgrund des Vorhandenseins der Azidogruppe ähnliche Reaktivitätsmuster auf, unterscheiden sich jedoch in der Position der Substituenten am Benzolring. Die einzigartige Kombination aus Brom, Chlor und Azidogruppe in 4-Azido-2-brom-1-chlorbenzol macht es besonders nützlich in spezifischen synthetischen Anwendungen.
Schlussfolgerung
4-Azido-2-brom-1-chlorbenzol ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung und Industrie. Seine einzigartige Reaktivität aufgrund der Azidogruppe macht es zu einem wertvollen Reagenz in verschiedenen chemischen Reaktionen, einschließlich Substitution, Reduktion und Cycloaddition. Das Potenzial der Verbindung in Chemie, Biologie, Medizin und Industrie unterstreicht ihre Bedeutung für die Weiterentwicklung wissenschaftlicher Erkenntnisse und technologischer Entwicklung.
Eigenschaften
Molekularformel |
C6H3BrClN3 |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
4-azido-2-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
InChI-Schlüssel |
TVSGQSVQYHTJML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)


![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)





